Synthetic Utility Comparison: 4-Bromo-1-methyl-1H-indole-6-carboxylic Acid vs. 4-Bromo-1H-indole-6-carboxylic Acid
The N-methylation of the indole nitrogen in the target compound is predicted to enhance its metabolic stability and alter its pharmacokinetic profile in drug discovery programs relative to the non-methylated analog 4-bromo-1H-indole-6-carboxylic acid (CAS 374633-27-9). While direct biological data is limited, the presence of the methyl group is a well-established strategy in medicinal chemistry to block a potential site of oxidative metabolism . The target compound (MW: 254.08) is a derivative of the parent 4-bromo-1H-indole-6-carboxylic acid (MW: 240.05) [1].
| Evidence Dimension | Metabolic Stability Potential |
|---|---|
| Target Compound Data | N-Methylated indole; predicted to block oxidative metabolism |
| Comparator Or Baseline | 4-Bromo-1H-indole-6-carboxylic acid (non-methylated) |
| Quantified Difference | Qualitative enhancement; no direct comparative data available |
| Conditions | In silico prediction / medicinal chemistry precedent |
Why This Matters
For drug discovery projects, the N-methyl group can be a critical design element for improving in vivo stability, making this compound a more advanced starting point than its non-methylated counterpart.
- [1] PubChem. 4-Bromo-1H-indole-6-carboxylic acid (CID 24728608). View Source
